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molecular formula C12H12N2 B3210644 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 107392-72-3

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No. B3210644
M. Wt: 184.24 g/mol
InChI Key: PPYLPCSLYXBQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863310B2

Procedure details

Combine 2-iminopyrrolidine hydrochloride (6.98 g, 57.8 mmol) (Callahan, et al., J. Med. Chem. 45, 999-1001 (2002)), 2-bromoacetophenone (3.8 g, 19.3 mmol), and sodium carbonate (8.2 g, 77.2 mmol) in dry dimethylformamide (25 mL). Heat at 80° C. for 18 hours. Cool to room temperature, add water (60 mL), and extract with ethyl acetate (3×100 mL). Concentrate the combined organic layers under reduced pressure. Dilute the residue with diethyl ether (100 mL), wash with cold water (3×80 mL), and concentrate under reduced pressure to provide the desired compound as a white solid (3.2 g, 89%).
Quantity
6.98 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
89%

Identifiers

REACTION_CXSMILES
Cl.[NH:2]=[C:3]1[CH2:7][CH2:6][CH2:5][NH:4]1.Br[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=O.C(=O)([O-])[O-].[Na+].[Na+].O>CN(C)C=O>[C:12]1([C:10]2[N:2]=[C:3]3[CH2:7][CH2:6][CH2:5][N:4]3[CH:9]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
6.98 g
Type
reactant
Smiles
Cl.N=C1NCCC1
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Step Three
Name
Quantity
8.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the combined organic layers under reduced pressure
ADDITION
Type
ADDITION
Details
Dilute the residue with diethyl ether (100 mL)
WASH
Type
WASH
Details
wash with cold water (3×80 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C2N(C1)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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